molecular formula C11H14ClNO2 B2449822 (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride CAS No. 2044705-69-1

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B2449822
CAS No.: 2044705-69-1
M. Wt: 227.69
InChI Key: GWTDNPXOLIYUFB-NDXYWBNTSA-N
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Description

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride is a chiral cyclopropane derivative. This compound is notable for its unique structural features, including a cyclopropane ring, which imparts significant strain and reactivity. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step often involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

    Amination: Introduction of the amino group can be accomplished via nucleophilic substitution reactions, where an appropriate amine is reacted with a precursor compound.

    Resolution: The chiral centers are resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclopropanation: Utilizing continuous flow reactors to handle the exothermic nature of the cyclopropanation reaction efficiently.

    Automated resolution techniques: Employing high-throughput chiral chromatography or crystallization methods to achieve the desired enantiomeric purity.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as a building block in the synthesis of more complex organic molecules due to its reactive cyclopropane ring.

    Chiral catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme studies: Utilized in studying enzyme mechanisms and interactions due to its unique structure and reactivity.

Medicine

    Pharmaceutical intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring chiral purity.

    Drug development: Investigated for potential therapeutic applications due to its bioactive functional groups.

Industry

    Material science: Used in the development of new materials with specific properties, leveraging its unique structural features.

Mechanism of Action

The mechanism by which (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can interact with active sites, while the amino and carboxylic acid groups can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride: The enantiomer of the compound, differing in stereochemistry.

    Cyclopropane-1,1-dicarboxylic acid: Lacks the amino group but shares the cyclopropane core.

    Phenylalanine derivatives: Similar in having an aromatic ring and amino acid structure but differ in the cyclopropane ring.

Uniqueness

    Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties, affecting its reactivity and interactions.

    Cyclopropane ring: The strained ring structure provides distinct reactivity compared to more common ring systems.

    Functional groups: The combination of amino and carboxylic acid groups offers versatile reactivity, making it a valuable intermediate in various synthetic pathways.

This detailed overview should provide a comprehensive understanding of (1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1S,2R)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-10(7-11(10,12)9(13)14)8-5-3-2-4-6-8;/h2-6H,7,12H2,1H3,(H,13,14);1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTDNPXOLIYUFB-NDXYWBNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C(=O)O)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@]1(C(=O)O)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307733-76-0
Record name rac-(1R,2S)-1-amino-2-methyl-2-phenylcyclopropane-1-carboxylic acid hydrochloride
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